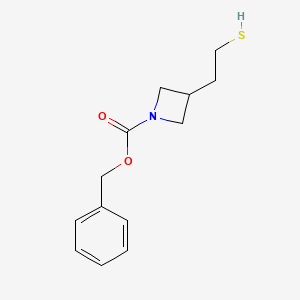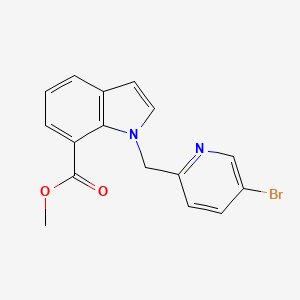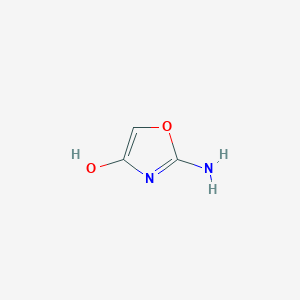
2-Amino-1,3-oxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,3-oxazol-4-ol is a heterocyclic compound that features both nitrogen and oxygen atoms within its five-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-oxazol-4-ol typically involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method includes the reaction of 2-amino acetic acid with nicotinoyl chloride . Another approach involves the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods: Industrial production of this compound often employs flow synthesis techniques to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1,3-oxazol-4-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring.
Acylation and Alkylation: The primary amine group can participate in acylation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Various electrophiles in the presence of suitable catalysts.
Acylation/Alkylation: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted oxazoles.
Acylation/Alkylation: Formation of N-acyl or N-alkyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1,3-oxazol-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-1,3-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxazole ring’s aromatic character contributes to its stability and reactivity in biological systems .
Comparación Con Compuestos Similares
Thiazole: Contains sulfur instead of oxygen, exhibiting different chemical properties and reactivity.
Imidazole: Contains two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness of 2-Amino-1,3-oxazol-4-ol: this compound is unique due to its specific substitution pattern and the presence of both an amino group and an oxazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
832133-89-8 |
|---|---|
Fórmula molecular |
C3H4N2O2 |
Peso molecular |
100.08 g/mol |
Nombre IUPAC |
2-amino-1,3-oxazol-4-ol |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) |
Clave InChI |
JVZHDEANCDIUFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
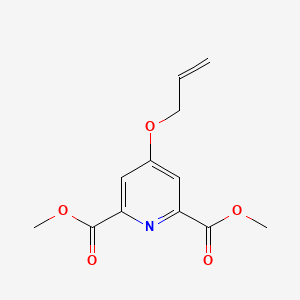
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
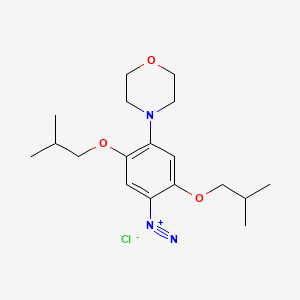

![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
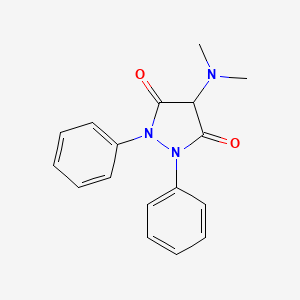
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)

